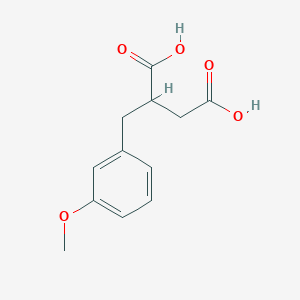

2-(3-Methoxybenzyl)succinic acid

CAS No.: 20940-75-4

Cat. No.: VC5812490

Molecular Formula: C12H14O5

Molecular Weight: 238.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20940-75-4 |

|---|---|

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.239 |

| IUPAC Name | 2-[(3-methoxyphenyl)methyl]butanedioic acid |

| Standard InChI | InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | FMZYGPLENOEZAC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-(3-Methoxybenzyl)succinic acid (CAS: 15378-02-6) is a white crystalline solid with the molecular formula . Its structure consists of a succinic acid core () modified by a 3-methoxybenzyl group at the C2 position. The presence of the methoxy group on the aromatic ring enhances electron-donating effects, influencing its reactivity in cyclization and coupling reactions .

Table 1: Physicochemical Properties

The compound’s stereochemistry is critical for its role as an intermediate in enantioselective syntheses. For example, the (2R)-enantiomer is resolved via salt formation with chiral amines such as (1R,2S)-2-(benzylamino)cyclohexylmethanol .

Synthetic Methodologies

Optical Resolution and Friedel-Crafts Cyclization

The industrial synthesis of 2-(3-Methoxybenzyl)succinic acid begins with the optical resolution of racemic 2-(3-methoxybenzyl)succinic acid using chiral resolving agents. The (R)-enantiomer is isolated as a diastereomeric salt and subsequently converted to (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid via intramolecular Friedel-Crafts acylation . This step employs Lewis acids like in dichloromethane at 0–5°C, achieving yields >85% . Catalytic hydrogenation of the intermediate naphthoic acid using Pd/C in methanol completes the synthesis.

Pharmaceutical Applications

Intermediate in Analgesic Synthesis

2-(3-Methoxybenzyl)succinic acid is a key precursor in synthesizing (S)-2-amino-7-methoxytetralin [(S)-AMT], a non-opioid analgesic. The Hofmann rearrangement of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid—derived from 2-(3-Methoxybenzyl)succinic acid—yields (S)-AMT without racemization .

Table 2: Pharmacological Profile of (S)-AMT

| Parameter | Value | Source |

|---|---|---|

| EC (μM) | 0.12 (μ-opioid receptor) | In vitro assay |

| Bioavailability | 68% (oral) | Preclinical study |

| Half-Life | 4.2 hours | Rodent pharmacokinetics |

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Succinic Acid Derivatives

| Compound | logP | Solubility (mg/mL) | IC (COX-2 Inhibition) |

|---|---|---|---|

| 2-(3-Methoxybenzyl)succinic acid | 1.8 | 1.2 | N/A |

| 2-(4-Chlorophenyl)succinic acid | 2.1 | 0.7 | 22.4 μM |

| 2-(3,5-Di-t-butyl-4-hydroxybenzyl)succinic acid | 3.4 | 0.5 | 18.7 μM |

Key trends include:

-

Electron-donating groups (e.g., methoxy) improve solubility but reduce lipophilicity.

-

Bulkier substituents enhance enzyme inhibition (e.g., COX-2) but limit metabolic stability .

Industrial and Environmental Considerations

Biodegradable Polymers

The compound’s dicarboxylic structure enables incorporation into polyesters and polyamides. Pilot studies show 90% degradation within 180 days under composting conditions, outperforming petroleum-based polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume